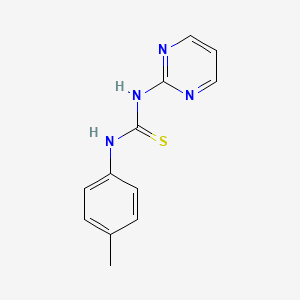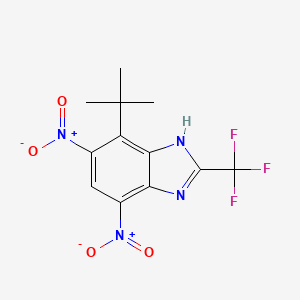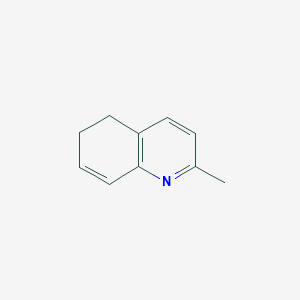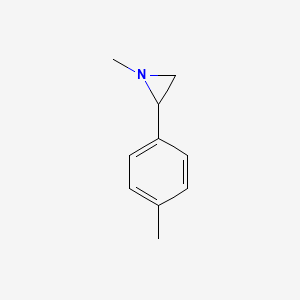
N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide is an organic compound characterized by its unique structure, which includes two benzyl groups and two cyanoethyl groups attached to a central propanediamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide typically involves the reaction of benzylamine with 2,2-bis(2-cyanoethyl)propanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzaldehyde and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of N1,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, its cyanoethyl groups can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~3~-Bis(2-(benzylthio)ethyl)propanediamide: Similar structure but with sulfur atoms instead of cyano groups.
N~1~,N~3~-Dibenzyl-2-hydroxy-propane derivatives: Similar core structure with hydroxyl groups instead of cyanoethyl groups.
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
59709-18-1 |
|---|---|
Molekularformel |
C23H24N4O2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N,N'-dibenzyl-2,2-bis(2-cyanoethyl)propanediamide |
InChI |
InChI=1S/C23H24N4O2/c24-15-7-13-23(14-8-16-25,21(28)26-17-19-9-3-1-4-10-19)22(29)27-18-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-14,17-18H2,(H,26,28)(H,27,29) |
InChI-Schlüssel |
RGKYPXOXTXUFKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C(CCC#N)(CCC#N)C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)



![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)

![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)





![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)
